cis-Butenedioic acid,hydrate

Description

Nomenclature and Stereoisomeric Context of cis-Butenedioic Acid in Academic Discourse

cis-Butenedioic acid, an organic compound with the chemical formula HOOCCH=CHCOOH, is a dicarboxylic acid featuring a carbon-carbon double bond. wikipedia.orgvedantu.com In systematic IUPAC nomenclature, it is referred to as (2Z)-but-2-enedioic acid. wikipedia.orgvedantu.comqmul.ac.uk The "(2Z)-" designation specifies the stereochemistry of the molecule, indicating that the higher-priority substituent groups (the carboxylic acid groups) are on the same side (zusammen, in German) of the double bond. scribd.com This compound is more commonly known as maleic acid. wikipedia.org

The stereoisomeric counterpart to maleic acid is fumaric acid, or (2E)-but-2-enedioic acid, where the carboxylic acid groups are on opposite sides (entgegen) of the double bond. wikipedia.orgwikipedia.org This cis-trans isomerism arises from the restricted rotation around the carbon-carbon double bond, leading to two distinct molecules with the same chemical formula but different spatial arrangements of atoms. scribd.comoxfordreference.com This structural difference results in significantly different physical and chemical properties between the two isomers. oxfordreference.comatamanchemicals.com For instance, maleic acid has a lower melting point (135 °C) compared to fumaric acid (287 °C) and is more soluble in water. wikipedia.org These differences are largely attributed to the intramolecular hydrogen bonding present in maleic acid, which is not possible in the trans configuration of fumaric acid. atamanchemicals.comscribd.com

Historical Perspectives and Evolution of Research on Butenedioic Acid Chemistry

The investigation of butenedioic acid isomers dates back to the 19th century. In 1817, both Braconnet and Vauquelin independently discovered these acids through the dry distillation of malic acid. atamanchemicals.com A significant milestone in the understanding of these isomers was the work of Jacobus Henricus van 't Hoff in the late 19th century, who used the concept of tetrahedral carbon to explain the existence of cis and trans isomers.

Initially, fumaric acid was isolated from natural sources such as the plant Fumaria officinalis. atamanchemicals.com Maleic acid was historically produced through the oxidation of benzene (B151609) or other aromatic compounds. wikipedia.org A key development in the production of maleic acid was the hydrolysis of maleic anhydride (B1165640), which itself is produced by the catalytic oxidation of benzene or butane. wikipedia.orgnih.gov This process remains a primary industrial method. oiv.int

The conversion of maleic acid to the more stable fumaric acid has been a subject of study for many years. This isomerization can be achieved by heating maleic acid, often in the presence of a catalyst such as a mineral acid or thiourea. wikipedia.orgscribd.com The understanding of these isomerization reactions has been crucial in both academic settings for demonstrating chemical principles and in industrial applications for the production of fumaric acid. wikipedia.org

Current Research Landscape and Scholarly Significance of cis-Butenedioic Acid, Hydrate (B1144303)

cis-Butenedioic acid, often in its hydrated form, continues to be a compound of significant interest in contemporary chemical research. Its utility spans various fields, from polymer chemistry to materials science and pharmacology.

In polymer science, maleic acid and its anhydride are used in the synthesis of unsaturated polyester (B1180765) resins, copolymers, and surface coatings. vedantu.comatamanchemicals.com Recent research has explored the use of maleic acid-based copolymers as kinetic hydrate inhibitors in the oil and gas industry to prevent the formation of gas hydrates in pipelines. nih.govacs.org These studies investigate how modifying the polymer structure, including the use of maleic acid, can lead to more cost-effective and efficient inhibitors. nih.govacs.org

In materials science, maleic acid is utilized as an adhesion promoter for various substrates, including nylon and zinc-coated metals. wikipedia.org It is also a precursor in the synthesis of other important chemical compounds. For example, it can be hydrated to form malic acid, hydrogenated to produce succinic acid, and used in Diels-Alder reactions as a dienophile. wikipedia.orgvedantu.com

Furthermore, recent studies have investigated the formation of co-crystals and salts of maleic acid with active pharmaceutical ingredients (APIs). A 2023 study explored the formation of maleates with GABA and its derivatives, showing that maleic acid can significantly increase the solubility of these APIs. mdpi.com This research highlights the potential of maleic acid in developing new pharmaceutical formulations. The study also compared different synthetic methods, such as mechanochemistry and solvent crystallization, for producing these maleate (B1232345) salts and their hydrates. mdpi.com

The hydrated form of cis-butenedioic acid is particularly relevant in these crystallization studies, as the presence of water can influence the crystal structure and physicochemical properties of the resulting compounds. mdpi.com

Physical and Chemical Properties of cis-Butenedioic Acid

| Property | Value |

| Chemical Formula | C₄H₄O₄ |

| Molar Mass | 116.072 g·mol⁻¹ |

| Appearance | White solid |

| Density | 1.59 g/cm³ |

| Melting Point | 135 °C (decomposes) |

| Solubility in Water | 478.8 g/L at 20 °C |

| Acidity (pKa) | pKa₁ = 1.9, pKa₂ = 6.07 |

Data sourced from references wikipedia.orgvedantu.comnih.gov.

Structure

3D Structure of Parent

Properties

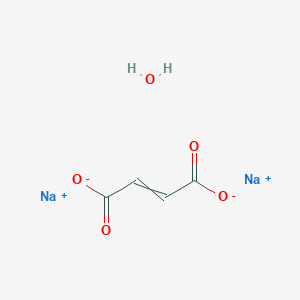

IUPAC Name |

disodium;but-2-enedioate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNPUGKXELKSHS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25880-69-7 | |

| Record name | Maleic acid disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Cis Butenedioic Acid

Contemporary Synthetic Methodologies for cis-Butenedioic Acid

The primary industrial route to cis-butenedioic acid, commonly known as maleic acid, is through the hydration of its anhydride (B1165640), maleic anhydride. wikipedia.orgzbaqchem.comgoogle.com This precursor, maleic anhydride, is manufactured on a large scale via the vapor-phase oxidation of hydrocarbons, historically benzene (B151609), but now predominantly n-butane, owing to economic and environmental factors. wikipedia.orgupenn.eduwikipedia.org The oxidation of n-butane is carried out at elevated temperatures over a vanadium-based catalyst, which facilitates the conversion of the alkane's methyl groups into carboxylic functionalities and dehydrogenates the carbon backbone to form the cyclic anhydride. upenn.eduwikipedia.orgmychem.ir

The subsequent conversion of maleic anhydride to cis-butenedioic acid is achieved through a controlled hydrolysis reaction with water. zbaqchem.comqiboch.com The crude maleic anhydride from the oxidation process is often collected in water, which serves as the reaction medium for the hydration to occur. zbaqchem.com Following the reaction, the resulting cis-butenedioic acid solution is typically concentrated, and the product is crystallized and dried. zbaqchem.com

Beyond this conventional hydrocarbon-based synthesis, alternative and more sustainable methodologies are emerging. One notable approach is the bio-based synthesis from furfural (B47365), a platform chemical derived from lignocellulosic biomass. qiboch.com Research has demonstrated a one-pot photoenzymatic cascade that can convert furfural into cis-butenedioic acid with high yields. qiboch.com Another method involves the isomerization of trans-butenedioic acid (fumaric acid). google.com Although the major industrial use of cis-butenedioic acid is its conversion to the more stable fumaric acid, the reverse isomerization is also possible, typically catalyzed by reagents like mineral acids or thiourea. wikipedia.orggoogle.com

| Synthetic Method | Precursor(s) | Key Process | Catalyst/Reagent |

| Industrial Standard | n-Butane or Benzene | Catalytic Oxidation followed by Hydrolysis | Vanadium-based catalyst for oxidation; Water for hydrolysis |

| Bio-based Synthesis | Furfural | Photoenzymatic Cascade Catalysis | Xanthine oxidase, Aldehyde dehydrogenase, etc. |

| Isomerization | Fumaric Acid | Chemical Isomerization | Mineral Acids, Thiourea |

Mechanism and Catalysis in the Hydration of Maleic Anhydride to cis-Butenedioic Acid

The formation of cis-butenedioic acid from maleic anhydride is an exothermic hydrolysis reaction that proceeds through the cleavage of the anhydride's cyclic structure. qiboch.comqiboch.com The mechanism involves the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons of the maleic anhydride ring. qiboch.comresearchgate.net

The reaction can be described in the following steps:

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks one of the carbonyl carbons in the maleic anhydride molecule. This leads to the formation of a tetrahedral intermediate as the C=O double bond breaks and the electrons move to the carbonyl oxygen. qiboch.com

Ring Opening and Proton Transfer: The unstable tetrahedral intermediate collapses. The five-membered ring opens, and a proton is transferred from the attacking water molecule (now a hydronium ion moiety) to the oxygen atom of the newly formed carboxylate group. qiboch.com This results in the formation of the two carboxylic acid groups of cis-butenedioic acid.

Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the anhydride can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the water nucleophile. zbaqchem.com

Base Catalysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻) is a stronger nucleophile than water and attacks the carbonyl carbon more readily. This initially forms the maleate (B1232345) salt, which is then protonated in a subsequent step to yield maleic acid.

In industrial settings, controlling the reaction temperature is critical. The hydrolysis is exothermic, and an uncontrolled temperature rise can promote the isomerization of the desired cis-butenedioic acid into its more stable, but often undesired, trans-isomer, fumaric acid. imist.ma To maximize the yield of cis-butenedioic acid and minimize fumaric acid formation, processes have been developed that maintain a constant reaction temperature, for example, between 52°C (the melting point of maleic anhydride) and 85°C. imist.ma

Advanced Derivatization Approaches for cis-Butenedioic Acid and its Hydrated Forms

The presence of two carboxylic acid groups and a carbon-carbon double bond makes cis-butenedioic acid a versatile platform for chemical derivatization.

Formation of Esters and Other Carboxylic Acid Derivatives

Cis-butenedioic acid readily undergoes reactions typical of carboxylic acids, most notably esterification.

Esterification: Reaction with alcohols in the presence of an acid catalyst yields maleate esters. For example, reacting cis-butenedioic acid with methanol (B129727) or ethanol (B145695) produces dimethyl maleate or diethyl maleate, respectively. google.com These esters are used as plasticizers and in polymer synthesis. google.comrsc.org A traditional method involves using sulfuric acid as a catalyst, though this can lead to side reactions and isomerization. rsc.org

Polyester (B1180765) Formation: When reacted with diols, such as ethylene (B1197577) glycol or propylene (B89431) glycol, cis-butenedioic acid or its anhydride is a key monomer in the production of unsaturated polyester resins. upenn.eduatamankimya.com These resins are widely used in reinforced plastics and coatings.

Other Derivatives: The double bond and carboxylic acid functionalities allow for further transformations.

Hydration: The double bond can be hydrated to produce malic acid (2-hydroxybutanedioic acid). wikipedia.orgatamankimya.com

Hydrogenation: Catalytic hydrogenation, for instance using palladium on carbon, reduces the double bond to yield succinic acid. wikipedia.orgatamankimya.com

Amide Formation: Reaction with amines first forms maleamic acids, which can then be cyclized to form maleimides. wikipedia.org

| Derivative | Reactant(s) | Reaction Type | Significance |

| Dimethyl Maleate | Methanol | Esterification | Plasticizer, Synthesis Intermediate |

| Unsaturated Polyester | Glycols (e.g., Propylene Glycol) | Polycondensation | Reinforced Plastics, Coatings |

| Malic Acid | Water | Hydration | Food Acidulant, Synthesis |

| Succinic Acid | Hydrogen (H₂) | Hydrogenation | Platform Chemical, Polymers |

| Maleic Acid Chloride | Thionyl Chloride (SOCl₂) | Acyl Chloride Formation | Reactive Intermediate |

Halogenation Reactions

The alkene and carboxylic acid groups of cis-butenedioic acid can both participate in halogenation reactions.

Acyl Chloride Formation: The carboxylic acid groups can be converted to more reactive acyl chlorides. Cis-butenedioic acid reacts with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form maleoyl chloride (cis-butenedioyl chloride). wikipedia.orgatamankimya.comvedantu.com It is noted that isolating the mono-acid chloride is not typically feasible. wikipedia.org

Addition to the Double Bond: As an alkene, cis-butenedioic acid undergoes electrophilic addition reactions with halogens such as bromine (Br₂) and chlorine (Cl₂). ibchem.com The reaction with bromine, for instance, proceeds via a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, resulting in the anti-addition of two bromine atoms across the double bond to form 2,3-dibromosuccinic acid. This reaction is a classic test for unsaturation. upenn.eduyoutube.com

Radical Halogenation: In the presence of light, bromine can add to the double bond via a radical mechanism. This process is notably used to facilitate the isomerization of cis-butenedioic acid to trans-butenedioic acid (fumaric acid), as the intermediate bromo-alkane radical allows for free rotation around the central carbon-carbon single bond. wikipedia.orgvedantu.com

Derivatization for Spectroscopic Analysis (e.g., Methyl Chloroformate)

The analysis of non-volatile compounds like cis-butenedioic acid by gas chromatography-mass spectrometry (GC-MS) necessitates a derivatization step to increase their volatility and thermal stability. nih.govmdpi.com Alkylation using chloroformates is a common strategy.

Derivatization with methyl chloroformate (MCF) is an effective method for analyzing polyfunctional metabolites, including dicarboxylic acids. nih.govnist.gov The reaction targets active hydrogens on functional groups like carboxylic acids, amines, and hydroxyls. For cis-butenedioic acid, both carboxylic acid protons are replaced, and the resulting derivative is sufficiently volatile for GC-MS analysis. nist.govmdpi.com

A critical consideration during this derivatization is the potential for isomerization. Research has shown that when analyzing standards of either cis-butenedioic acid (maleic acid) or trans-butenedioic acid (fumaric acid) after derivatization with methyl chloroformate, a partial interconversion between the two isomers is observed. nih.govresearchgate.net This means that analysis of a pure maleic acid sample may show a peak for the fumaric acid derivative, and vice-versa. This phenomenon, which has not been reported with more common silylation reagents like MSTFA or MTBSTFA, is crucial for accurate quantitative analysis and metabolite identification in complex biological samples. nih.govresearchgate.netnih.gov

Isomerization Dynamics and Mechanistic Investigations of Cis Butenedioic Acid

Intramolecular Reactions and Anhydride (B1165640) Formation from cis-Butenedioic Acid

The proximity of the two carboxylic acid groups in cis-butenedioic acid facilitates intramolecular reactions, most notably the formation of a cyclic anhydride. This reaction is a cornerstone of its chemistry and is not observed in its trans isomer, fumaric acid, where the carboxyl groups are positioned too far apart for cyclization to occur. quora.com

Nucleophilic Attack Pathways

The formation of maleic anhydride from cis-butenedioic acid is an intramolecular dehydration or condensation reaction. The process involves a nucleophilic acyl substitution mechanism where one carboxylic acid group is attacked by the other.

The reaction is typically initiated by heating cis-butenedioic acid. The key mechanistic step is the nucleophilic attack of the hydroxyl oxygen of one carboxyl group on the electrophilic carbonyl carbon of the second carboxyl group. fsu.eduyoutube.com The proximity of these groups in the cis isomer is crucial for this intramolecular interaction. quora.com This attack leads to the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated, resulting in the formation of the stable five-membered ring of maleic anhydride. While the reaction can proceed simply with heat, dehydrating agents can also be employed to facilitate the removal of water and drive the equilibrium towards the anhydride product.

Conversely, the hydrolysis of maleic anhydride to form cis-butenedioic acid follows the reverse pathway. koyonchem.com A nucleophile, in this case, water, attacks one of the carbonyl carbons of the anhydride. This ring-opening reaction is typically first-order with respect to the maleic anhydride concentration and can be influenced by pH. koyonchem.com

Thermodynamic and Kinetic Considerations of Cyclic Anhydride Formation

The conversion of cis-butenedioic acid to maleic anhydride is an endothermic process that requires energy input, typically in the form of heat, to overcome the activation barrier. The reaction is reversible, and the position of the equilibrium is dependent on temperature and the presence of water. acs.org High temperatures and the removal of water favor the formation of maleic anhydride.

The kinetics of the hydrolysis of maleic anhydride (the reverse reaction) have been studied, showing that the rate is influenced by factors such as temperature and pH. koyonchem.com In acidic solutions, the hydrolysis is catalyzed by the protonation of a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. koyonchem.com In basic solutions, the reaction is significantly faster due to the presence of the hydroxide (B78521) ion, a much stronger nucleophile than water. koyonchem.com These kinetic observations of the reverse reaction provide insight into the stability of the anhydride and the conditions required for its formation.

Table 1: Thermodynamic Data for Maleic Anhydride

| Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -361.3 ± 2.5 | kJ/mol |

| Standard Enthalpy of Combustion (liquid) | -1393.3 ± 0.3 | kJ/mol |

| Standard Molar Entropy (gas) | 300.75 | J/mol·K |

| Molar Heat Capacity at constant pressure (gas) | 88.87 | J/mol·K |

Mechanisms of cis-to-trans Isomerization of Butenedioic Acid

The conversion of cis-butenedioic acid (maleic acid) to its more stable trans isomer, fumaric acid, is a thermodynamically favorable process. acs.org Fumaric acid is about 7 kcal/mole lower in energy than maleic acid due to reduced steric strain. acs.org This isomerization can be induced through various catalytic and photochemical pathways. scribd.com

Catalytic Pathways (e.g., Acid-Catalyzed, Thiourea-Catalyzed)

Acid Catalysis: A common method for isomerizing maleic acid is by heating it in the presence of a strong acid, such as concentrated hydrochloric acid or sulfuric acid. scribd.comchemistry-online.comacs.org The mechanism involves the protonation of the carbon-carbon double bond by the acid catalyst. This addition of a proton breaks the rigid π-bond, forming a transient carbocation intermediate. chemistry-online.combartleby.com With the π-bond broken, free rotation can occur around the remaining carbon-carbon σ-bond. Deprotonation can then occur to reform the double bond, leading to the formation of either the cis or trans isomer. Because the trans isomer (fumaric acid) is thermodynamically more stable, it is the predominant product at equilibrium. chemistry-online.com

Thiourea Catalysis: Thiourea and its derivatives are effective catalysts for the isomerization of maleic acid to fumaric acid, often providing high yields. acs.orggoogle.com A kinetic study of the thiourea-catalyzed isomerization in methanol (B129727) suggests a reaction mechanism with a partial order of 1.41 for the maleic acid concentration and 0.99 for thiourea. acs.org The proposed mechanism is similar to that of acid-catalyzed isomerization, where monomaleate acts as a nucleophilic reagent reacting with protonated maleic acid. acs.org The reaction proceeds efficiently at temperatures between 50°C and the boiling point of the aqueous solution, with catalyst concentrations typically ranging from 0.1% to 5%. google.com The activation energy for this reaction has been calculated to be 43.1 kJ mol⁻¹. acs.org

Other catalysts, such as bromine, cerium(IV) ions, and N-bromo compounds like N-bromosuccinimide (NBS), have also been shown to effectively catalyze the isomerization, even at room temperature. scispace.comsemanticscholar.org The proposed mechanism for these catalysts often involves the formation of a bromine atom radical which adds to the double bond, facilitating rotation. scispace.com

Photochemical Isomerization Pathways

cis-Butenedioic acid is a classic example of a compound that undergoes photochemical cis-trans isomerization. iao.ru Exposure of an aqueous solution of maleic acid to ultraviolet (UV) radiation, such as from a mercury lamp, can induce its conversion to fumaric acid. iao.ruresearchgate.net This unsensitized isomerization is initiated by the absorption of a photon by the maleic acid molecule, promoting it to an excited electronic state (ππ* transition). iao.ru In this excited state, the energy barrier for rotation around the carbon-carbon bond is significantly lower, estimated to be around 2.4 eV. iao.ru

The isomerization process is reversible, and irradiation of either isomer leads to a photostationary state (PSS), which is a mixture of both cis and trans isomers at a constant ratio. iao.ruresearchgate.net The composition of this mixture depends on the absorption characteristics of both isomers at the wavelength of irradiation. iao.ru Quantum yields for the isomerization of fumaric acid are generally higher than those for maleic acid, and these yields can be influenced by the pH of the solution. researchgate.net

Role of Intermediates and Transition States in Isomerization

The intermediates and transition states involved in the isomerization of cis-butenedioic acid are dependent on the specific pathway.

In acid-catalyzed reactions , the key intermediate is a carbocation formed after the protonation of the double bond. chemistry-online.com The transition state is the structure corresponding to the highest energy point along the reaction coordinate as rotation occurs around the single bond of this carbocation.

In photochemical isomerization , the process involves electronically excited states. Theoretical studies suggest that the interconversion proceeds through a non-adiabatic pathway, involving a change from the initial singlet ground state (S₀) to an excited singlet state (S₁), followed by intersystem crossing to a lower-energy triplet state (T₁). researchgate.net Rotation around the C=C bond is thought to occur in this triplet state, which has a lower energy barrier for rotation. The molecule then returns to the singlet ground state, yielding either the cis or trans isomer. Computational studies have shown that the triplet structures of the transition state have lower energy than the corresponding singlet structures, supporting this non-adiabatic mechanism. researchgate.net

In enzymatic isomerization , catalyzed by enzymes like maleate (B1232345) isomerase, the mechanism involves a covalent intermediate. nih.gov Studies have shown that the reaction is initiated by the nucleophilic attack of a cysteine residue from the enzyme onto the double bond of maleate. This forms a covalent succinylcysteine-like intermediate, which then allows for the rotation and subsequent elimination to form fumarate (B1241708). nih.gov

Table 2: Comparison of Isomerization Pathways

| Pathway | Catalyst/Initiator | Key Intermediate(s) | Key Features |

|---|---|---|---|

| Acid-Catalyzed | Strong acids (e.g., HCl) | Carbocation | Reaches thermodynamic equilibrium; favors the more stable trans isomer. scribd.comchemistry-online.com |

| Thiourea-Catalyzed | Thiourea | Protonated species | Efficient at moderate temperatures; high yields of fumaric acid. acs.org |

| Photochemical | UV Light | Excited singlet and triplet states | Reversible process; leads to a photostationary state. iao.ruresearchgate.net |

| Enzymatic | Maleate Isomerase | Covalent succinylcysteine | Highly specific and efficient under biological conditions. nih.gov |

Comparative Reactivity and Stability of cis- and trans-Butenedioic Acid Isomers

The cis and trans isomers of butenedioic acid, known as maleic acid and fumaric acid respectively, exhibit significant differences in their reactivity and stability due to their distinct spatial arrangements. longdom.orgpearson.com The trans isomer, fumaric acid, is thermodynamically more stable than the cis isomer, maleic acid. oxfordreference.comscribd.com This increased stability is attributed to the steric hindrance between the adjacent carboxylic acid groups in maleic acid, which forces them into a less favorable, strained conformation. longdom.org In contrast, the carboxylic acid groups in fumaric acid are positioned on opposite sides of the carbon-carbon double bond, minimizing steric repulsion. chemistry-online.com

This difference in stability is reflected in their physical properties. Fumaric acid has a significantly higher melting point (sublimes at 165°C) compared to maleic acid (m.p. 139–140°C). oxfordreference.com The more symmetrical structure of the trans isomer allows for more efficient packing in its crystal lattice, requiring more energy to break the intermolecular forces. scribd.com Furthermore, fumaric acid is considerably less soluble in water (0.007 g/mL at 25°C) than maleic acid (0.79 g/mL at 25°C). scribd.com

The chemical reactivity of the two isomers also differs markedly. A key distinction is the ability of maleic acid to form a cyclic anhydride upon heating. oxfordreference.com The proximity of the two carboxylic acid groups in the cis configuration allows for the intramolecular elimination of a water molecule to form maleic anhydride. Fumaric acid, with its trans configuration, cannot undergo this intramolecular reaction because its carboxyl groups are too far apart. scribd.com The isomerization of the less stable maleic acid to the more stable fumaric acid can be induced by heating, often in the presence of an acid catalyst like hydrochloric acid. oxfordreference.comchemistry-online.comscribd.com

| Property | cis-Butenedioic Acid (Maleic Acid) | trans-Butenedioic Acid (Fumaric Acid) |

|---|---|---|

| Configuration | Carboxyl groups on the same side of the C=C bond | Carboxyl groups on opposite sides of the C=C bond |

| Thermodynamic Stability | Less stable | More stable oxfordreference.comscribd.com |

| Melting Point | 139–140°C oxfordreference.com | Sublimes at 165°C oxfordreference.com |

| Solubility in Water (25°C) | 0.79 g/mL scribd.com | 0.007 g/mL scribd.com |

| Reactivity upon Heating | Forms maleic anhydride via intramolecular dehydration oxfordreference.com | Does not form a cyclic anhydride scribd.com |

Computational and Theoretical Mechanistic Studies of Isomerization

Computational and theoretical studies have provided significant insights into the mechanism of the cis-trans isomerization of butenedioic acid. These investigations primarily focus on elucidating the reaction pathway and the energy barriers involved in the conversion of maleic acid to fumaric acid.

A key theoretical study investigated the isomerization reaction in the gas phase using various levels of approximation, including Hartree-Fock (HF), Møller-Plesset to the second order (MP2), and Density Functional Theory (DFT) with BLYP and B3LYP functionals. researchgate.net The research aimed to construct the potential energy surfaces (PES) for both the singlet and triplet electronic states of the molecule. This approach allows for the exploration of the hypothesis that the reaction proceeds via a non-adiabatic path, meaning it involves a transition between different electronic states (in this case, from the singlet ground state to a triplet state and back). researchgate.net

The study successfully characterized ten stationary points on the potential energy surfaces, identifying them as either energy minima (stable or metastable conformers) or saddle points (transition states). researchgate.net The calculations revealed that the energy barrier for the isomerization is significantly lowered if the reaction proceeds through a triplet state intermediate. Thermochemical analysis of the most stable singlet and triplet structures yielded a value for the enthalpy of activation that aligns well with experimental results. researchgate.net For instance, one calculation using the BLYP/STO-6G method determined an enthalpy change for the cis → trans isomerization of +0.80 kcal mol⁻¹, which is close to the experimental value in the gas phase. researchgate.net Other computational methods, however, sometimes overestimated the energy gap between the isomers. researchgate.net

These computational models support a mechanism where the rigid π-bond of the double bond in the cis-isomer is temporarily broken, allowing for rotation around the central carbon-carbon single bond. This can be facilitated by catalysts or, as the theoretical studies suggest, through a transition to an excited triplet state where the π-bond is weaker. Once rotation to the more stable trans-conformation occurs, the molecule relaxes back to its singlet ground state, reforming the double bond and yielding fumaric acid. chemistry-online.comresearchgate.net

| Computational Method | Key Focus of Study | Significant Findings |

|---|---|---|

| Hartree-Fock (HF), MP2, DFT (B3LYP, BLYP) | Isomerization of maleic acid to fumaric acid in the gas phase. researchgate.net | Constructed potential energy surfaces for singlet and triplet states. researchgate.net |

| Potential Energy Surface (PES) Analysis | Characterization of stationary points (minima and saddle points). researchgate.net | Identified 10 stationary points (8 singlet, 2 triplet). researchgate.net |

| Non-Adiabatic Path Hypothesis | Investigating reaction progression through different electronic states. researchgate.net | Corroborated the hypothesis that the reaction can proceed via a non-adiabatic path involving a triplet state. researchgate.net |

| Thermochemical Analysis | Calculation of activation and reaction enthalpies. researchgate.net | Calculated activation enthalpy was in good agreement with experimental values. The BLYP/STO-6G method yielded a ΔH° of +0.80 kcal mol⁻¹ for the isomerization. researchgate.net |

Crystallographic and Supramolecular Studies of Cis Butenedioic Acid, Hydrate and Its Complexes

Crystal Engineering and Solid-State Forms Involving cis-Butenedioic Acid

Cis-butenedioic acid, also known as maleic acid, is a valuable component in crystal engineering due to the presence of two carboxylic acid groups that can participate in hydrogen bonding. Its utility is particularly evident in the pharmaceutical industry, where it is frequently used as a co-former to create multicomponent crystalline solids with modified physicochemical properties.

Cocrystal and Salt Formation with Pharmaceutical Co-formers

The formation of cocrystals and salts is a widely employed strategy to enhance the properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. Cis-butenedioic acid is a prominent co-former in this regard, capable of forming robust hydrogen bonds with various functional groups present in APIs.

One notable example is the cocrystallization of caffeine (B1668208) with cis-butenedioic acid. Studies have revealed the formation of different stoichiometric ratios, including 2:1 and 1:1 caffeine/maleic acid cocrystals. The solvent selection has a significant impact on which solid phase is nucleated and grown. For instance, ethyl acetate, which has comparable solubility for both caffeine and maleic acid, is suitable for obtaining the 2:1 cocrystal. The crystal structures of these cocrystals show that the carboxylic acid groups of maleic acid are oriented to facilitate the formation of intermolecular hydrogen-bonded synthons.

Another area of investigation involves the formation of salts and cocrystals with GABA (gamma-aminobutyric acid) and its derivatives, such as gabapentin (B195806) and pregabalin. These APIs are of significant pharmaceutical interest, and their formulation as maleate (B1232345) salts can lead to substantial improvements in properties like solubility. Research has demonstrated that both mechanochemical methods and traditional solvent crystallization can be employed to produce these multicomponent crystals, sometimes resulting in the formation of hydrates.

The table below summarizes examples of cocrystals and salts of cis-butenedioic acid with pharmaceutical co-formers.

| Pharmaceutical Co-former | Stoichiometric Ratio (API:Maleic Acid) | Method of Preparation | Resulting Solid Form |

| Caffeine | 2:1 | Solution Growth (Ethyl Acetate) | Cocrystal |

| Caffeine | 1:1 | Solution Growth | Cocrystal |

| Gabapentin | 1:1 | Solution Crystallization / Mechanochemistry | Salt (Hydrate/Anhydrous) |

| Pregabalin | 1:1 | Solution Crystallization / Mechanochemistry | Salt (Hydrate/Anhydrous) |

Formation of Co-amorphous Solids

Beyond crystalline structures, cis-butenedioic acid is also utilized in the formation of co-amorphous solids. These are single-phase amorphous systems composed of an API and a low-molecular-weight excipient, or co-former. Co-amorphous systems are a promising approach for enhancing the solubility and physical stability of poorly water-soluble drugs.

The interaction between the drug and the co-former in a co-amorphous system is crucial for its stability. In the case of cis-butenedioic acid, its ability to form strong intermolecular interactions, such as hydrogen bonds, helps to prevent the recrystallization of the amorphous API.

For example, a co-amorphous solid of the poorly soluble drug lumefantrine (B1675429) has been successfully prepared with cis-butenedioic acid. This co-amorphous salt demonstrated a significant improvement in the in vitro dissolution rate compared to the crystalline form of the drug. The formation of the co-amorphous state was attributed to the weaker or fewer hydrogen bonds formed with the cis isomer compared to its trans counterpart, fumaric acid, which formed a crystalline salt.

Similarly, co-amorphous systems of carvedilol (B1668590) with cis-butenedioic acid have been investigated. These systems also showed enhanced solubility and stability. The formation of co-amorphous salts with organic acids like maleic acid can allow for a higher "drug loading" compared to other co-formers that typically form co-amorphous systems at a 1:1 molar ratio, especially when dealing with di- or triprotic acids.

The following table provides examples of co-amorphous solids involving cis-butenedioic acid.

| Drug | Molar Ratio (Drug:Maleic Acid) | Method of Preparation | Key Finding |

| Lumefantrine | Not specified | Not specified | Formation of a co-amorphous salt with improved dissolution. ias.ac.in |

| Carvedilol | 2:1 | Solvent Evaporation | Improved solubility and stability in the amorphous form. scispace.com |

| β-Azelnidipine | 1:1 and 1:2 | Powder Grinding | Enhanced dissolution of the poorly water-soluble drug. nih.gov |

Transition Metal Derivatives and Coordination Chemistry

The coordination chemistry of cis-butenedioic acid (as the maleate dianion) with transition metals has led to the synthesis of a variety of coordination polymers and metal-organic frameworks with interesting structural features and properties. The maleate ligand can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and a combination thereof, leading to diverse structural dimensionalities.

Studies on mixed-transition metal derivatives of maleic acid have been conducted, with general formulas such as (M2+0.5Fe2+0.5)(C4H3O4)2 · 4H2O, where M can be Mn, Co, Ni, or Zn. These complexes have been structurally characterized, revealing the coordination environment of the metal ions and the role of the maleate ligand in bridging the metal centers.

Furthermore, bis-hydrazine metal maleates with the general formula MX(N₂H₄)₂, where M is Co, Ni, or Zn, and X is the maleate dianion, have been prepared and characterized. In these complexes, the metal ions are typically in a high-spin octahedral geometry. Infrared spectroscopy data suggest that both the hydrazine (B178648) and maleate ligands are bonded to the metal ion in a bidentate fashion. The insolubility of these compounds often suggests a polymeric structure.

The coordination of water molecules is also a common feature in these transition metal complexes, playing a role in stabilizing the crystal structure through coordination to the metal center or through hydrogen bonding within the crystal lattice.

Analysis of Hydrate (B1144303) Crystal Structures and Water Molecule Interactions

Water molecules play a critical role in the crystal structures of many organic compounds, including cis-butenedioic acid and its complexes. The presence of water of hydration can significantly influence the crystal packing, stability, and physicochemical properties of the solid form.

Hydrogen Bonding Networks in Hydrates

In the hydrated crystal structures involving cis-butenedioic acid, water molecules are integral components of the hydrogen-bonding network. They can act as both hydrogen bond donors and acceptors, linking different components of the crystal structure together.

For instance, in the crystal structure of cyclohexylammonium hydrogen maleate hemihydrate, water molecules participate in the formation of a 2D supramolecular network through N–H···O and O–H···O hydrogen bonds. These interactions create ring structures that propagate throughout the crystal lattice.

The structure of maleic acid itself features a strong intramolecular hydrogen bond. wikipedia.org In its hydrated forms and in cocrystal hydrates, this intramolecular interaction can be preserved, while intermolecular hydrogen bonds are formed with water molecules and co-formers. These networks are often extensive and can involve classical O-H···O and N-H···O hydrogen bonds, as well as weaker C-H···O interactions. mdpi.com

Molecular Determinants of Internal Hydration in Crystalline Systems

The incorporation of water molecules into a crystal lattice to form a hydrate is governed by a delicate balance of factors, including the molecular structure of the host compound, the crystallization conditions (such as solvent and humidity), and the thermodynamics of the hydration process.

The presence of strong hydrogen bond donors and acceptors on the host molecule, such as the carboxylic acid groups of cis-butenedioic acid, provides favorable sites for water molecules to bind. The geometry of the host molecule also plays a role; a molecule with a conformation that creates voids or channels in the crystal lattice may be more prone to hydration.

The interplay between moisture uptake and the dissolution of reactants is a key determinant in the formation of cocrystal hydrates. The process often involves the deliquescence of one or more components, creating a localized aqueous solution from which the hydrated cocrystal can nucleate and grow. The rate and extent of this transformation are influenced by factors such as relative humidity, the presence of deliquescent materials, and the dissolution rates of the reactants.

Furthermore, the stability of a hydrate versus its anhydrous form is dependent on the water activity of the surrounding environment. There is a critical water activity below which the anhydrous form is more stable and above which the hydrate is favored. For cocrystals, the co-former can modulate this water activity, thereby influencing the stability of the hydrated form.

Classification of Hydrogen Bond Motifs in Hydrate Structures

The crystal structure of cis-butenedioic acid and its complexes, including hydrates, is heavily dictated by a network of hydrogen bonds. The proximity of the two carboxylic acid groups in the cis conformation facilitates the formation of a strong intramolecular O—H⋯O hydrogen bond. nih.govquora.com This interaction is a defining feature and often leads to the formation of a seven-membered pseudo-ring, described by the graph-set motif S(7). nih.gov

In hydrated structures and salts, this primary intramolecular bond is complemented by a variety of intermolecular hydrogen bonds involving the maleate anion, co-former molecules, and water molecules. Water, when present, acts as a crucial bridge, donating and accepting hydrogen bonds to link different components of the crystal lattice.

For instance, in the structure of cyclohexylammonium hydrogen maleate hemihydrate, the hydrogen maleate anions, cyclohexylammonium cations, and water molecules interact to form a complex 2D supramolecular structure. researchgate.net These interactions generate large ring motifs, such as R(22), built from simple (N–H⋯O, O–H⋯O) and bifurcated (N–H⋯(O, O)) hydrogen bonds. researchgate.net Similarly, in salts with amino acids, the maleate anion is often linked to multiple protonated amino acid molecules through a combination of O—H⋯O and N—H⋯O hydrogen bonds. nih.gov

These intermolecular connections can be further classified using graph-set notation, which describes the pattern of hydrogen bonds. Common motifs observed in maleate structures include chains (C) and rings (R). For example, in salts with 2,5-dimethylanilinium, R(12) and R(18) ring motifs form ribbons of hydrogen bonds. nih.gov In amino acid maleates, C(12) chains composed of alternating maleate anions and amino acid cations are a recurring structural feature. researchgate.net

Impact of cis-trans Isomerism on Solid-State Conformation and Crystal Packing

The geometric isomerism between cis-butenedioic acid (maleic acid) and trans-butenedioic acid (fumaric acid) has a profound impact on their solid-state properties, including conformation and crystal packing. The fundamental difference lies in the spatial orientation of their two carboxylic acid groups. oxfordreference.com

In maleic acid, the cis arrangement allows for the characteristic intramolecular hydrogen bond. quora.com This internal bonding satisfies some of the hydrogen bonding potential of the molecule, leading to weaker intermolecular interactions compared to its trans isomer. rsc.org Consequently, maleic acid has a significantly lower melting point and higher solubility in water than fumaric acid. oxfordreference.com The intramolecular bond also results in a more compact, planar molecular conformation that packs into layers in the crystal lattice.

Conversely, the trans configuration of fumaric acid places the carboxylic groups on opposite sides of the molecule, making intramolecular hydrogen bonding impossible. quora.com Instead, it forms strong, extended intermolecular hydrogen bond networks, where each molecule is linked to its neighbors. rsc.orgechemi.com This robust network of interactions leads to a more thermodynamically stable crystal structure, a much higher melting point, and lower aqueous solubility. quora.com

This isomeric difference also influences the outcome of cocrystallization. For example, in a study with the pharmaceutical marbofloxacin, maleic acid formed a salt where the drug molecule adopted a bent conformation, mirroring the cis shape of the acid. In contrast, fumaric acid formed a salt cocrystal where the drug molecule was extended and straight, similar to the trans co-former. acs.org Similarly, with lumefantrine, the strong ionic interactions with fumaric acid led to a crystalline salt, whereas the weaker interactions with maleic acid resulted in a co-amorphous solid. rsc.org

Supramolecular (Co)crystallization Approaches

cis-Butenedioic acid is a versatile co-former in supramolecular chemistry, widely used to create multi-component crystals (salts or cocrystals) with active pharmaceutical ingredients (APIs) and other organic molecules. researchgate.net The process of cocrystallization relies on predictable, non-covalent interactions, particularly hydrogen bonding, to assemble different molecules into a single crystal lattice. saspublishers.com The key to this process is the formation of robust supramolecular synthons—structural units formed by specific intermolecular interactions. saspublishers.com

Due to its acidic nature, maleic acid readily forms salts with basic compounds. The significant difference in pKa values between maleic acid and many basic APIs makes salt formation a common outcome. nih.gov In these structures, a proton is transferred from the maleic acid to the co-former, creating charged species (e.g., a maleate anion and a protonated base) that are held together by charge-assisted hydrogen bonds. nih.gov

Maleic acid has been successfully used to form salts and cocrystals with a range of molecules, including GABA derivatives, caffeine, and various APIs. nih.govacs.org For example, it forms both 1:1 and 2:1 cocrystals with caffeine, where the assembly is guided by hydrogen bonds between the carboxylic acid groups and the nitrogen atoms of caffeine. univ-mrs.fracs.org In complexes with GABA derivatives like Gabapentin and Pregabalin, maleic acid forms hydrated salts, demonstrating its ability to incorporate water into the crystal structure to satisfy the hydrogen bonding requirements of the components. nih.gov

The choice of crystallization method, such as solution crystallization or mechanochemical grinding, can influence the final product, sometimes yielding different stoichiometries or polymorphic forms. nih.govuniv-mrs.fr

Spectroscopic Characterization of Cis Butenedioic Acid, Hydrate and Its Derivatives

Advanced Vibrational Spectroscopy (FTIR, ATR-IR, FT-Raman)

Vibrational spectroscopy is a cornerstone for identifying functional groups and studying intermolecular interactions in cis-butenedioic acid and its derivatives.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Spectroscopy are instrumental in identifying the key functional groups. The FTIR spectrum of maleic acid is distinct from its anhydride (B1165640). While maleic anhydride shows strong carbonyl (C=O) stretching peaks for the anhydride group around 1770–1820 cm⁻¹, maleic acid exhibits a characteristic peak for the carboxylic acid functional group (-COOH) at approximately 1700 cm⁻¹. zbaqchem.com The C=C double bond stretching vibration is typically observed in the range of 1630-1680 cm⁻¹. zbaqchem.com In aqueous solutions, the double and single C-O stretching bands of the acid are found at 1719 cm⁻¹ and 1272 cm⁻¹, respectively. acs.org A very broad absorption band in the 3800–1800 cm⁻¹ region is indicative of the O-H stretch from strong hydrogen bonds involving water and carboxylic acid groups. acs.org ATR-IR has been effectively employed in studying the interactions between maleic acid and pharmaceutical compounds. rsc.org

FT-Raman Spectroscopy complements FTIR analysis, particularly for symmetric vibrations and C=C bonds, providing a comprehensive vibrational profile of the molecule.

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3800 - 1800 (broad) | Carboxylic Acid (-COOH), Water (H₂O) | acs.org |

| C=O Stretch (Carboxylic Acid) | ~1719 | Carboxylic Acid (-COOH) | acs.org |

| C=O Stretch (Anhydride) | 1770 - 1820 | Maleic Anhydride | zbaqchem.comzbaqchem.com |

| C=C Stretch | 1630 - 1680 | Alkene | zbaqchem.com |

| C-O Stretch | ~1272 | Carboxylic Acid (-COOH) | acs.org |

Nuclear Magnetic Resonance Spectroscopy (ss-NMR, ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of cis-butenedioic acid in both solution and solid states.

¹H NMR Spectroscopy provides information on the hydrogen atoms within the molecule. For maleic acid, the two equivalent olefinic protons (=CH) typically appear as a singlet. In maleic anhydride, these protons show a chemical shift between 6.30-6.50 ppm, influenced by the conjugation with the adjacent carbonyl groups. echemi.com The acidic protons of the carboxylic acid groups in maleic acid are also observable, though their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy identifies the carbon environments. The spectrum of maleic acid shows distinct signals for the carboxylic carbons and the olefinic carbons, providing confirmation of the molecular backbone.

Solid-State NMR (ss-NMR) is particularly valuable for characterizing the compound in its solid or amorphous forms. It has been used to study co-amorphous salts of maleic acid, offering insights into the local structure and intermolecular interactions that are not accessible in solution-state NMR. rsc.org

| Nucleus | Technique | Observed Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | Solution NMR | 6.30 - 6.50 | Olefinic protons (-CH=CH-) in Maleic Anhydride | echemi.com |

| ¹³C | Solution NMR | ~130-135 | Olefinic carbons (-CH=CH-) | hmdb.ca |

| ¹³C | Solution NMR | ~165-170 | Carboxyl carbons (-COOH) | hmdb.ca |

| - | ss-NMR | - | Characterization of solid and co-amorphous forms | rsc.org |

X-ray Diffraction Techniques (Powder XRD, Single-Crystal XRD)

X-ray diffraction (XRD) techniques are essential for determining the crystalline structure and phase purity of cis-butenedioic acid, hydrate (B1144303) and its derivatives.

Single-Crystal XRD (SC-XRD) provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. The crystal structure of maleic acid has been confirmed to be planar through X-ray crystallography. wikipedia.org This technique is also crucial for analyzing the complex structures of its salts and co-crystals. rsc.org

Powder XRD (PXRD) is used for phase identification of polycrystalline materials. It serves as a fingerprinting technique to confirm the identity of a crystalline solid and can distinguish between different polymorphic forms. rsc.org Studies on transition metal derivatives of maleic acid, with the general formula M²⁺(C₄H₃O₄⁻)₂·4H₂O, have shown that these hydrated salts are isostructural and crystallize in a triclinic unit cell. researchgate.net The precise cell parameters vary depending on the metal ion. researchgate.net

| Parameter | Ni Complex | Mn Complex | Reference |

|---|---|---|---|

| Crystal System | Triclinic | Triclinic | researchgate.net |

| a (Å) | 5.1769(8) | 5.322(1) | researchgate.net |

| b (Å) | 7.317(1) | 7.375(1) | researchgate.net |

| c (Å) | 9.140(2) | 9.752(2) | researchgate.net |

| α (°) | 108.42(2) | 115.48(2) | researchgate.net |

| β (°) | 104.61(1) | 106.64(2) | researchgate.net |

| γ (°) | 92.87(1) | 86.63(2) | researchgate.net |

| Volume (ų) | 314.65(7) | 330.30(8) | researchgate.net |

Thermal Analysis Methods (DSC, TGA, HSM)

Thermal analysis methods are employed to investigate the physical and chemical changes that occur in cis-butenedioic acid upon heating.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. For maleic acid, the melting point is approximately 135 °C. wikipedia.org DSC analysis can precisely determine this melting endotherm and the associated enthalpy of fusion, which is reported to be 26.9 kJ/mol. nist.gov It is also used to study the glass transition temperature of maleic acid derivatives. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. For a hydrated form, TGA can quantify the water content by identifying the mass loss upon heating that corresponds to dehydration, prior to the decomposition of the acid at higher temperatures.

Hot Stage Microscopy (HSM) combines microscopy with thermal analysis, allowing for the visual observation of thermal events. nih.govspic-emmen.com It is used to support DSC and TGA data by providing visual confirmation of melting, desolvation, and changes in crystal morphology as the sample is heated. nih.gov

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (Tfus) | ~135 °C (408 K) | - | wikipedia.org |

| Enthalpy of Fusion (ΔfusH) | 26.9 kJ/mol | DSC | nist.gov |

Other Advanced Spectroscopic Probes for Structural Elucidation

A comprehensive structural elucidation of cis-butenedioic acid, hydrate, and especially its more complex derivatives, often requires the synergistic use of multiple analytical techniques. The formation of co-amorphous solids, for instance, necessitates a multi-pronged approach. rsc.org In such cases, no single technique can provide a complete picture. Instead, data from ss-NMR, ATR-IR, DSC, and XRD are combined to build a coherent model of the material's structure. rsc.org For example, while XRD might confirm the amorphous nature of a sample, ss-NMR can probe the local chemical environments and intermolecular interactions, and IR spectroscopy can identify the specific hydrogen bonding patterns that stabilize the amorphous phase. rsc.org This correlative approach is a powerful strategy for tackling complex structural challenges in materials science.

Computational and Theoretical Investigations of Cis Butenedioic Acid, Hydrate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in investigating the electronic structure and energetic properties of cis-butenedioic acid (maleic acid). DFT has been widely used to study properties such as molecular geometry, vibrational frequencies, and the nature of intra- and intermolecular interactions. tandfonline.comrsc.org Theoretical studies have employed various functionals, including B3LYP, M06, and PBE0-D3, in conjunction with different basis sets to accurately model the system. tandfonline.comrsc.orgresearchgate.net These calculations are crucial for interpreting experimental data and understanding the fundamental characteristics of the molecule, both in isolation and in condensed phases. researchgate.net

Theoretical studies have identified several possible conformations, or putative minima, for the cis-butenedioic acid molecule. nih.govacs.org The conformational landscape is primarily defined by the internal rotations around the C-C single bonds connecting the carboxylic groups to the central C=C double bond, as well as rotation around the C-O bonds within the carboxylic groups themselves. nih.govacs.org

Calculations performed at the DFT(B3LYP) and MP2 levels of theory have revealed the existence of at least seven different putative minima. nih.govacs.org These conformers are categorized based on the orientation of the carboxylic groups (cis or trans). The identified minima include two cis-cis forms, four cis-trans forms, and one trans-trans form. nih.govacs.org The most stable conformer is a nearly planar cis-trans form, which is stabilized by a strong intramolecular hydrogen bond. nih.govacs.org The relative energies of the other conformers have been calculated, providing a detailed picture of the molecule's conformational flexibility. nih.govacs.org

Table 1: Calculated Relative Energies of cis-Butenedioic Acid Conformers

| Conformer Type | Description | DFT Calculated Relative Energy (kJ mol⁻¹) | MP2 Calculated Relative Energy (kJ mol⁻¹) |

|---|---|---|---|

| I (cis-trans) | Most stable form, nearly planar with a strong intramolecular O-H···O=C hydrogen bond. | 0.0 | 0.0 |

| II (cis-cis) | Non-planar conformation. | 8.0–10.1 | 0.1–3.6 |

| III (cis-cis) | Non-planar conformation, higher in energy than II. | 11.7–13.9 | 3.9–7.4 |

| IV, V, VII (cis-trans) | Higher-energy cis-trans forms. | > 18.0 | > 18.0 |

| VI (trans-trans) | Planar, but destabilized by repulsive interactions. | > 22.0 | > 22.0 |

Note: Energy ranges reflect calculations with different basis sets. Data sourced from computational studies. nih.govacs.org

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For cis-butenedioic acid, PES mapping has been used to locate energy minima (stable conformers) and transition states (barriers to conformational change). nih.govacs.org Researchers have performed relaxed 2D scans on the PES by systematically varying the key dihedral angles of the two carboxylic groups. nih.govacs.org

These scans reveal the energy barriers between different conformers. For instance, the DFT-calculated energy barrier for the conversion of the most stable conformer (I) to the high-energy trans-trans conformer (VI) is predicted to be 52.0 kJ mol⁻¹. acs.org The potential energy surface for the hydrogen maleate (B1232345) monoanion is particularly interesting, as calculations predict a double-well potential, indicating two minima for the position of the hydrogen atom in the strong intramolecular hydrogen bond, separated by a very small energy barrier. cdnsciencepub.com This detailed mapping is essential for understanding the dynamics of the molecule and its isomerization pathways. acs.org

A defining feature of cis-butenedioic acid is the strong intramolecular hydrogen bond (O-H···O=C) that stabilizes its most favorable conformation. nih.govacs.org Computational models have been extensively used to characterize this bond. The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron density, concluding that this strong hydrogen bond is significantly covalent in nature. tandfonline.comrsc.orgresearchgate.net

In addition to the stabilizing hydrogen bond, computational models also account for destabilizing repulsive forces. In certain high-energy conformers, strong repulsive interactions between hydrogen atoms (OH···H) or oxygen atoms (O···O) lead to significant structural strain, forcing parts of the molecule out of plane to relieve it. nih.govacs.org The balance between the attractive hydrogen bonding and these repulsive forces is a key determinant of the molecule's preferred three-dimensional structure. nih.govacs.org

Molecular Dynamics Simulations for Hydration and Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent, providing insights into processes like hydration, association, and dissociation over time. tandfonline.com For cis-butenedioic acid, MD simulations have been used to investigate its behavior in aqueous solutions, exploring its surface preference in droplets and its interactions with counterions. tandfonline.comnih.gov These simulations model the explicit interactions between the solute and a large number of water molecules, offering a dynamic picture of the hydration process. tandfonline.com

Accurate MD simulations rely on well-defined models for water molecules. Studies involving cis-butenedioic acid and related systems have utilized standard explicit water models such as SPC/E (Simple Point Charge/Extended) and TIP3P. tandfonline.comacs.org These models represent water molecules as rigid bodies with partial charges, allowing for the simulation of electrostatic interactions and hydrogen bonding with the solute.

Hydration shell analysis focuses on the structure and dynamics of water molecules in the immediate vicinity of the solute. acs.org Ab initio DFT modeling has shown that including an explicit water layer significantly affects the conformation of charged, adsorbed maleic acid molecules. acs.org The structuring of water molecules around the acid creates distinct hydration layers that influence the accessibility of its functional groups. researchgate.netresearchgate.net MD simulations show a competition between the hydration of the cis-butenedioate anion by water molecules and its interaction with other ions in solution, a process critical to understanding its role in the initial stages of crystal formation. nih.gov

Calculating the free-energy profile of a process like acid dissociation provides crucial information about its thermodynamic feasibility and kinetics. While a specific free-energy profile for the dissociation of cis-butenedioic acid hydrate (B1144303) is not prominently detailed in the reviewed literature, the methods for such calculations are well-established in computational chemistry. acs.org Techniques such as umbrella sampling or metadynamics, applied within an MD simulation framework, can be used to map the free energy change as a proton dissociates from the carboxylic acid group in an aqueous environment.

These calculations would quantify the energy barriers associated with the first and second dissociation steps (pKa1 and pKa2). The stability of the resulting hydrogen maleate monoanion, which is significantly influenced by its strong intramolecular hydrogen bond, is a key factor in the dissociation process. dokumen.pubquora.com Free-energy simulations can provide a molecular-level explanation for the observed pKa values and offer insights into the role of the surrounding water molecules in stabilizing the dissociated ions. acs.orgacs.org

Application of Force Field Methods for Intermolecular Energy Calculations

Force field methods, a cornerstone of molecular mechanics, provide a computationally efficient way to calculate the potential energy of a system as a function of its nuclear coordinates. wustl.edu These methods approximate molecules as a collection of atoms held together by a network of springs, ignoring explicit representation of electrons. wustl.edu The total potential energy is calculated as a sum of individual energy terms corresponding to bond stretching, angle bending, torsional rotations, and non-bonded interactions, which include van der Waals forces and electrostatic interactions. github.io

The functional form and the associated parameters for these energy terms collectively constitute a force field. wikipedia.org The accuracy of intermolecular energy calculations is highly dependent on the quality of these parameters, which are typically derived from experimental data or higher-level quantum mechanical calculations. wikipedia.org

In the context of cis-butenedioic acid and its hydrate, force fields are employed to study association processes and intermolecular interactions in aqueous solutions. For instance, molecular dynamics (MD) simulations using the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field have been used to investigate the behavior of the maleic acid monoanion in water. nih.gov A significant challenge in such simulations is the accurate representation of the strong intramolecular hydrogen bond present in the maleate monoanion, as standard force fields are often parameterized for biomolecules that lack such features. nih.gov Careful parameterization is crucial to correctly model the interactions between the acid and water molecules, as well as with other species in solution. nih.gov

The calculation of hydration free energies is another critical application of force field methods. nih.gov Advanced polarizable force fields, such as the CHARMM Drude polarizable force field, have been developed to more accurately account for the electronic polarization effects that occur between a solute and water molecules. nih.gov By optimizing pair-specific Lennard-Jones parameters between solute atoms and water oxygen atoms, these models can achieve high accuracy in reproducing experimental hydration free energies. nih.gov Such calculations reveal that dispersion interactions are often the primary source of systematic errors in standard force fields. nih.gov

Below is a table summarizing the typical energy components in a molecular mechanics force field.

| Energy Component | Description | Typical Functional Form |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Harmonic potential (e.g., ) |

| Angle Bending | Energy required to bend the angle between three bonded atoms from its equilibrium value. | Harmonic potential (e.g., ) |

| Torsional (Dihedral) Angle | Energy associated with the rotation around a central bond in a sequence of four atoms. | Periodic function (e.g., Fourier series) |

| Van der Waals Interactions | Short-range repulsive and long-range attractive forces between non-bonded atoms. | Lennard-Jones potential |

| Electrostatic Interactions | Coulombic interaction between atomic partial charges. | Coulomb's Law |

Theoretical Crystal Morphology Prediction

The external shape, or morphology, of a crystal is a critical physical property that is determined by the internal crystal structure and the external growth conditions, such as the solvent and temperature. mdpi.com Theoretical crystal morphology prediction aims to forecast this shape computationally, providing insight into the crystallization process. mdpi.com The fundamental principle is that the final morphology is dictated by the relative growth rates of different crystal faces; faces that grow slowly become the most prominent and define the crystal's habit. mdpi.com

Computational models predict morphology by calculating the energies of different crystal faces. The Bravais-Friedel-Donnay-Harker (BFDH) model is a well-established geometric method that correlates the morphological importance of a crystal face with its interplanar spacing, based on the crystal's lattice and symmetry. mdpi.com

More advanced methods involve calculating attachment energies, which represent the energy released when a new layer of molecules attaches to a growing crystal face. These calculations often rely on the same force fields used for intermolecular energy calculations. By computing the interaction energies between a single molecular layer and the bulk crystal, the relative growth rates of different faces can be estimated.

Computational studies have been crucial in investigating the polymorphism of cis-butenedioic acid. researchgate.net For example, after a new polymorph (form II) of maleic acid was discovered 124 years after the first (form I), computational studies were undertaken to determine if its existence could have been predicted. researchgate.net Such studies involve searching the potential energy landscape for stable crystal packings (low lattice energies). By identifying the most energetically favorable structures, researchers can predict not only the most likely polymorphs but also their probable crystal habits. researchgate.net This predictive capability is valuable in materials science and pharmaceuticals, where controlling crystal morphology is essential.

The general workflow for theoretical crystal morphology prediction is outlined in the table below.

| Step | Description |

| 1. Determine Crystal Structure | Obtain the unit cell parameters and atomic coordinates from experimental data (e.g., X-ray diffraction) or from crystal structure prediction algorithms. |

| 2. Generate Miller Indices | Identify the set of possible crystal faces (hkl planes) based on the crystal's symmetry (BFDH model). |

| 3. Calculate Face-Specific Energies | Compute the attachment energy for each potential crystal face using a suitable force field. This involves calculating the interaction energy between a growth slice and the bulk crystal. |

| 4. Predict Morphology | Construct the final 3D crystal shape based on the calculated growth rates (which are proportional to the attachment energies). Faces with lower attachment energies grow slower and are more morphologically important. |

Molecular Electrostatic Potential (MESP) Studies

Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactive behavior. rsc.orgbohrium.com It is defined as the interaction energy of a positive point charge (a proton) with the unperturbed electron distribution of the molecule. bohrium.com The MESP is typically calculated using data from quantum mechanical methods like Density Functional Theory (DFT) and visualized by mapping its values onto the molecule's electron density surface. rsc.orgresearchgate.net

The resulting MESP map provides a visual guide to the electrostatic nature of the molecule:

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. They are associated with lone pairs on electronegative atoms like oxygen and are favorable sites for hydrogen bonding. bohrium.com

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. In cis-butenedioic acid, these regions are typically found around the acidic hydrogen atoms of the carboxylic acid groups.

Neutral Regions (Green): These areas have a relatively neutral potential, often found around carbon-hydrogen bonds and the carbon backbone.

For cis-butenedioic acid, MESP studies are particularly insightful. The molecule features two carboxylic acid groups in close proximity, leading to a strong intramolecular hydrogen bond. An MESP analysis would clearly visualize the negative potential around the carbonyl oxygen atoms and the positive potential on the hydroxyl hydrogen atoms, illustrating the electrostatic driving force behind both the intramolecular hydrogen bond and the intermolecular hydrogen bonds that form with water molecules in the hydrate or with other molecules in a crystal lattice.

Furthermore, MESP serves as a powerful predictor for non-covalent interactions and is used to understand why certain molecules act as effective co-formers in pharmaceutical salts and co-crystals. rsc.orgmdpi.com The distinct positive and negative regions on the MESP surface of cis-butenedioic acid explain its propensity to form strong hydrogen bonds with active pharmaceutical ingredients, making it a widely used co-former. mdpi.com

The table below summarizes the interpretation of MESP surface values.

| MESP Value Range | Color Representation | Interpretation |

| Most Negative | Red | High electron density; site for electrophilic attack; hydrogen bond acceptor. |

| Negative | Yellow / Orange | Moderate electron density; potential interaction site. |

| Near Zero | Green | Neutral region; typically associated with nonpolar parts of the molecule. |

| Positive | Light Blue | Electron-deficient region; site for nucleophilic attack; hydrogen bond donor. |

| Most Positive | Dark Blue | High electron deficiency; strong site for nucleophilic attack. |

Catalytic Transformations Involving Cis Butenedioic Acid

Diels-Alder Reactions and Cycloaddition Chemistry

The Diels-Alder reaction is a powerful tool in organic chemistry for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org

Cis-butenedioic acid and its anhydride (B1165640), maleic anhydride, are classic examples of highly reactive dienophiles. masterorganicchemistry.com A dienophile's reactivity is enhanced by the presence of electron-withdrawing groups attached to the double bond. masterorganicchemistry.com The two carboxylic acid groups in cis-butenedioic acid are strongly electron-withdrawing, which polarizes the carbon-carbon double bond and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the concerted pericyclic reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene, leading to the formation of a substituted cyclohexene derivative. chemistrysteps.com

A hallmark of the Diels-Alder reaction is its high degree of stereospecificity. The stereochemistry of the dienophile is faithfully retained in the final product. libretexts.org When cis-butenedioic acid is used as the dienophile, the two carboxylic acid groups are cis to each other on the double bond. Consequently, in the resulting cyclohexene adduct, these two groups will also be in a cis relationship. masterorganicchemistry.com This stereospecificity makes the Diels-Alder reaction a highly predictable and valuable method for creating specific stereoisomers. libretexts.org

Furthermore, when cyclic dienes react with dienophiles like cis-butenedioic acid or its anhydride, two diastereomeric products, termed endo and exo, can be formed. The endo product, where the substituents of the dienophile are oriented towards the larger bridge of the newly formed bicyclic system, is often the kinetically favored product. chemistrysteps.com However, the thermodynamic stability of the adducts can influence the final product ratio. In the reaction between furan (B31954) and maleic anhydride, for example, the low thermodynamic stability of the adducts allows for a retro-Diels-Alder reaction. acs.org This can lead to the thermodynamically more stable exo stereoisomer being observed as the dominant product, even if the endo adduct forms faster initially. acs.org

Ozonolysis and Oxidative Cleavage Reactions

Oxidative cleavage of the carbon-carbon double bond in cis-butenedioic acid is a key transformation that leads to the formation of smaller, functionalized molecules. Ozonolysis is a prominent example of such a reaction, providing a pathway to industrially significant compounds like glyoxylic acid.

The reaction between ozone (O₃) and cis-butenedioic acid proceeds via the Criegee mechanism. acs.org This involves a cycloaddition of ozone to the double bond to form an unstable primary ozonide, also known as a molozonide. msu.edu This intermediate rapidly rearranges into a more stable ozonide, which is then cleaved to yield various carbonyl-containing products. msu.edu

The distribution of products from the ozonolysis of cis-butenedioic acid is highly dependent on the reaction conditions, particularly the phase of the acid (solid or aqueous) and the presence of water (relative humidity). acs.orgnih.gov

Under Dry Conditions (Low Relative Humidity): When cis-butenedioic acid aerosol is exposed to ozone at low relative humidity (RH < 50%), very little oxidation occurs. The primary observed products are glyoxylic acid and formic acid. copernicus.org